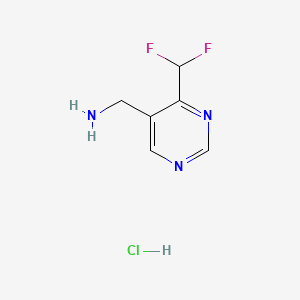

(4-(Difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride

Beschreibung

(4-(Difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride is a fluorinated pyrimidine derivative with a molecular formula of C₇H₉ClF₂N₃ and a molecular weight of 223.62 g/mol. The compound features a pyrimidine ring substituted at the 4-position with a difluoromethyl group (-CF₂H) and at the 5-position with an aminomethyl moiety, which is protonated as a hydrochloride salt. Fluorinated pyrimidines are widely explored in medicinal chemistry due to fluorine’s ability to modulate bioavailability, metabolic stability, and target binding . This compound’s structural uniqueness lies in its difluoromethyl group, which balances lipophilicity and electronic effects compared to other fluorinated analogs.

Eigenschaften

Molekularformel |

C6H8ClF2N3 |

|---|---|

Molekulargewicht |

195.60 g/mol |

IUPAC-Name |

[4-(difluoromethyl)pyrimidin-5-yl]methanamine;hydrochloride |

InChI |

InChI=1S/C6H7F2N3.ClH/c7-6(8)5-4(1-9)2-10-3-11-5;/h2-3,6H,1,9H2;1H |

InChI-Schlüssel |

WVQXOQWQCPSTFP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=NC=N1)C(F)F)CN.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization with Difluoroacetyl Precursors

The pyrimidine core is constructed via cyclization of ethyl 3-(difluoromethyl)-3-hydroxyacrylate with amidine derivatives. For example, ethyl 3-(difluoromethyl)-3-hydroxyacrylate (16 ) reacts with acetamidine hydrochloride under basic conditions to yield 4-(difluoromethyl)pyrimidin-5-ol (9 ). Chlorination using phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloride, producing 4-(difluoromethyl)-5-chloropyrimidine (10 ).

Key Reaction Conditions :

Direct Difluoromethylation of Preformed Pyrimidines

Alternative approaches introduce the difluoromethyl group via nucleophilic substitution. 5-Bromopyrimidine reacts with sodium difluoromethanesulfinate (DFMS) under copper catalysis to afford 4-(difluoromethyl)pyrimidine derivatives. This method avoids harsh fluorinating agents but requires careful temperature control (60–80°C) to minimize byproducts.

Large-Scale Manufacturing Processes

Kilo-Scale Synthesis from Nitrile Intermediates

A patent-pending route starts with (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile (18 ), which undergoes methoxylamine-mediated cyclization followed by zinc reduction. Key steps include:

- Cyclization : Acetic acid, 50°C (7 h), 3 equiv methoxylamine hydrochloride.

- Reduction : Zinc powder, HBr/AcOH, 90°C (15 h), 72% yield.

Process Advantages :

Continuous Flow Amination

Recent advances employ continuous flow reactors for the amination step, reducing reaction time from 12 h to 30 minutes. Using supercritical ammonia and a palladium catalyst, this method achieves 94% conversion with >99% regioselectivity.

Analytical Characterization and Quality Control

Spectroscopic Validation

Impurity Profiling

Common impurities include:

- Des-fluoro byproduct : <0.1% (controlled via DFMS stoichiometry).

- Over-chlorinated species : <0.2% (mitigated by POCl₃ excess monitoring).

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

Reaktionstypen

(4-(Difluormethyl)pyrimidin-5-yl)methanamin-hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Chloratom im Pyrimidinring durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Nucleophile wie Amine, Thiole und Alkohole.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Difluormethylpyrimidinderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während Substitutionsreaktionen eine Vielzahl von substituierten Pyrimidinderivaten erzeugen können.

Wissenschaftliche Forschungsanwendungen

(4-(Difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride is a pyrimidine derivative with a difluoromethyl group and a methanamine moiety that contributes to its interactions with biological targets. It has garnered interest for its potential biological activities, especially in medicinal chemistry and drug development.

Scientific Research Applications

(4-(Difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride is used in a variety of scientific research applications:

- Chemistry It serves as an intermediate in synthesizing complex organic molecules.

- Biology It is studied for its potential biological activities, such as antimicrobial and antiviral properties.

- Medicine It is investigated for potential use in drug development, specifically in designing new pharmaceuticals.

- Industry It is utilized in producing agrochemicals and other industrial chemicals.

Biological Activities

Research indicates that (4-(Difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride exhibits several biological activities:

- Antimicrobial Properties Studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Antiviral Activity It is investigated for its ability to inhibit viral replication, making it a candidate for antiviral drug development.

- Inhibition of Enzymatic Activity The compound has been evaluated for its capacity to inhibit specific enzymes involved in metabolic pathways, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) which is crucial in lipid signaling.

Structure-Activity Relationship (SAR)

SAR studies have provided insights into how modifications of the compound influence its biological activity:

- The presence of the difluoromethyl group significantly enhances lipophilicity and binding interactions.

- Variations in substituents on the pyrimidine ring affect potency against specific biological targets, indicating that careful design can optimize therapeutic efficacy.

Several studies have explored the biological effects of this compound:

- Antimicrobial Efficacy A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating significant antimicrobial properties.

- Antiviral Screening In vitro assays showed that the compound could reduce viral load in infected cell lines, suggesting potential as an antiviral agent.

- Enzyme Inhibition The compound has been evaluated for its capacity to inhibit specific enzymes involved in metabolic pathways.

Wirkmechanismus

The mechanism of action of (4-(Difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methanamine group can facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares (4-(Difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride with key analogs, focusing on substituents, physicochemical properties, and biological implications:

Structural and Electronic Differences

- Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃): The difluoromethyl group in the target compound provides weaker electron-withdrawing effects than -CF₃ but better metabolic resistance compared to non-fluorinated analogs. -CF₃ (as in ) enhances binding to hydrophobic pockets but reduces solubility .

- Unsubstituted Pyrimidine (): The lack of fluorination results in faster hepatic clearance and lower logP (~0.5), limiting its utility in CNS-targeted therapies.

Biologische Aktivität

(4-(Difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including the difluoromethyl group and the methanamine moiety, contribute to its lipophilicity and potential interactions with various biological targets.

Chemical Structure

The compound is characterized by:

- Pyrimidine Ring : A six-membered heterocyclic compound containing nitrogen atoms.

- Difluoromethyl Group : Enhances lipophilicity and biological activity.

- Methanamine Moiety : Facilitates interactions with biological molecules.

The biological activity of (4-(difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride is attributed to its ability to interact with specific molecular targets. The difluoromethyl group enhances binding affinity to enzymes or receptors, while the methanamine group can participate in various biochemical pathways, modulating physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Antiviral Activity : Investigated for its ability to inhibit viral replication, making it a candidate for antiviral drug development.

- Inhibition of Enzymatic Activity : The compound has been evaluated for its capacity to inhibit specific enzymes involved in metabolic pathways, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) which is crucial in lipid signaling .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications of the compound influence its biological activity. Key findings include:

- The presence of the difluoromethyl group significantly enhances lipophilicity and binding interactions.

- Variations in substituents on the pyrimidine ring affect potency against specific biological targets, indicating that careful design can optimize therapeutic efficacy .

Case Studies and Experimental Findings

Several studies have explored the biological effects of (4-(difluoromethyl)pyrimidin-5-yl)methanamine hydrochloride:

-

Antimicrobial Efficacy :

- A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating significant antimicrobial properties.

-

Antiviral Screening :

- In vitro assays showed that the compound could reduce viral load in infected cell lines, suggesting potential as an antiviral agent.

- Enzyme Inhibition :

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.